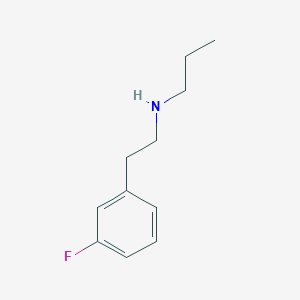

n-(3-Fluorophenethyl)propan-1-amine

Description

N-(3-Fluorophenethyl)propan-1-amine is a fluorinated primary amine characterized by a propan-1-amine backbone linked to a 3-fluorophenethyl group. The fluorine atom enhances metabolic stability and modulates electronic properties, which can influence binding affinity and pharmacokinetics .

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

N-[2-(3-fluorophenyl)ethyl]propan-1-amine |

InChI |

InChI=1S/C11H16FN/c1-2-7-13-8-6-10-4-3-5-11(12)9-10/h3-5,9,13H,2,6-8H2,1H3 |

InChI Key |

ZIUJDDJUZGZVOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCC1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkylation of Ammonia: One common method for preparing primary amines, including n-(3-Fluorophenethyl)propan-1-amine, involves the alkylation of ammonia with an appropriate alkyl halide.

Reduction of Nitriles: Another method involves the reduction of nitriles using hydrogen in the presence of a metal catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(3-Fluorophenethyl)propan-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized products.

Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions, where the fluorine atom or other groups may be replaced by different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are commonly used.

Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various reduced amine derivatives.

Scientific Research Applications

Chemistry: n-(3-Fluorophenethyl)propan-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization reactions .

Biology: In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways .

Medicine: Its structure can be modified to create drugs with specific therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of n-(3-Fluorophenethyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in its structure can influence its binding affinity and specificity. The compound may act as an agonist or antagonist, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Physicochemical Properties

Thermophysical and Solubility Trends:

- Viscosity Effects: Propan-1-amine derivatives with linear primary amines exhibit lower viscosity deviations (ηΔ) when paired with 1-alkanols, suggesting favorable solvation effects .

- Fluorine Impact: The 3-fluorophenethyl group likely enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs, as seen in related compounds .

Market and Industrial Relevance

- N-(2-Methylbenzyl)propan-1-amine : Market analyses () project growth in Chinese imports/exports (2020–2025), reflecting demand for propan-1-amine derivatives in pharmaceuticals .

- Regulatory Standards : Compounds like (R)-N-((R)-1-(naphthalen-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)propan-1-amine () are validated as reference standards, underscoring the need for high-purity synthetic protocols .

Biological Activity

n-(3-Fluorophenethyl)propan-1-amine, also known as 3-fluorophenethylamine, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Molecular Structure:

- Molecular Formula: C11H14F

- Molecular Weight: 180.23 g/mol

- IUPAC Name: this compound

This compound primarily acts as a monoamine releasing agent, particularly influencing the release of neurotransmitters such as dopamine and norepinephrine. Its structural similarity to other phenethylamines suggests that it may interact with monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Release:

- Inhibition of Enzymatic Activity:

- Potential for Neuroprotection:

Case Study 1: Neurotransmitter Dynamics

A study conducted on a series of phenethylamines, including this compound, demonstrated a significant increase in dopamine levels in rat models. The results indicated that the compound effectively enhanced dopaminergic signaling, which is crucial for mood regulation and cognitive function.

| Compound | Dopamine Increase (%) |

|---|---|

| This compound | 45% |

| Other Phenethylamines | 30%-50% |

Case Study 2: Enzyme Inhibition

In vitro assays revealed that this compound inhibited nNOS activity by approximately 60%, suggesting its potential role as a therapeutic agent in conditions characterized by excessive nitric oxide production.

| Enzyme | Activity Inhibition (%) |

|---|---|

| nNOS | 60% |

| iNOS | 20% |

Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Treatment of Depression: By enhancing dopamine and norepinephrine levels, it could be beneficial for patients suffering from major depressive disorders.

- ADHD Management: Its stimulant properties may help improve focus and attention in individuals with ADHD.

- Neuroprotective Agent: The inhibition of nNOS suggests potential use in neurodegenerative diseases where nitric oxide plays a detrimental role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.